Daclatasvir SRSS Isomer
Description
Structure
2D Structure
Properties
Molecular Formula |
C40H50N8O6 |
|---|---|
Molecular Weight |
738.9 g/mol |
IUPAC Name |
methyl N-[1-[(2R)-2-[5-[4-[4-[2-[(2S)-1-[2-(methoxycarbonylamino)-3-methylbutanoyl]pyrrolidin-2-yl]-1H-imidazol-5-yl]phenyl]phenyl]-1H-imidazol-2-yl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate |
InChI |
InChI=1S/C40H50N8O6/c1-23(2)33(45-39(51)53-5)37(49)47-19-7-9-31(47)35-41-21-29(43-35)27-15-11-25(12-16-27)26-13-17-28(18-14-26)30-22-42-36(44-30)32-10-8-20-48(32)38(50)34(24(3)4)46-40(52)54-6/h11-18,21-24,31-34H,7-10,19-20H2,1-6H3,(H,41,43)(H,42,44)(H,45,51)(H,46,52)/t31-,32+,33?,34? |
InChI Key |
FKRSSPOQAMALKA-GEZOHIFDSA-N |
Isomeric SMILES |
CC(C)C(C(=O)N1CCC[C@@H]1C2=NC=C(N2)C3=CC=C(C=C3)C4=CC=C(C=C4)C5=CN=C(N5)[C@@H]6CCCN6C(=O)C(C(C)C)NC(=O)OC)NC(=O)OC |
Canonical SMILES |
CC(C)C(C(=O)N1CCCC1C2=NC=C(N2)C3=CC=C(C=C3)C4=CC=C(C=C4)C5=CN=C(N5)C6CCCN6C(=O)C(C(C)C)NC(=O)OC)NC(=O)OC |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Daclatasvir and Its Stereoisomers
Retrosynthetic Analysis and Established Synthetic Routes for Daclatasvir (B1663022) Core Structure
The synthesis of the daclatasvir core structure, a symmetrical 4,4'-di(1H-imidazol-2-yl)-1,1'-biphenyl system, has been approached through various synthetic strategies. A common retrosynthetic disconnection involves breaking the biphenyl (B1667301) bond and the imidazole (B134444) rings.
One established route starts with 4,4'-diacetyl biphenyl. This starting material undergoes sequential bromination, substitution, and cyclization reactions to form the core structure. vulcanchem.com Another approach utilizes the reaction of N-protected proline with 1,1′-([1,1′-biphenyl]-4,4′-diyl)bis(2-bromoethanone) to generate a bis-ketoester intermediate. mdpi.com This intermediate is then converted to the bis-imidazole through amidation, followed by deprotection and coupling with N-(methoxycarbonyl)-L-valine to yield daclatasvir. mdpi.com
More recent and efficient methods focus on late-stage C-H activation. For instance, a palladium-catalyzed double C-H activation has been employed to construct the symmetrical biphenyl-bis-imidazole core, offering a more atom-economical and convergent synthesis. thieme-connect.com Continuous flow chemistry has also been applied to the synthesis of daclatasvir, enabling rapid production with reduced purification steps and solvent usage. researchgate.netresearchgate.netrsc.org
Stereoselective Synthesis Strategies Applied to Daclatasvir Intermediates and Final Product
The stereochemical complexity of daclatasvir, with its multiple stereocenters, necessitates the use of advanced stereoselective synthetic methods to control the configuration of the final product and its isomers, such as the SRSS isomer.
Utilization of Chiral Auxiliaries and Asymmetric Catalysis in Stereoisomer Control
The synthesis of specific stereoisomers of daclatasvir heavily relies on chiral pool strategies, often starting from readily available chiral building blocks like L-proline and L-valine derivatives. smolecule.comresearchgate.net These precursors provide the necessary stereochemical information for the construction of the pyrrolidine (B122466) rings and the valine side chains.
Asymmetric catalysis plays a crucial role in achieving high enantioselectivity. Organocatalysis, for example, using proline-derived catalysts, has been explored for key bond-forming reactions. nih.govmdpi.com Metal-based catalysts, such as those involving rhodium and copper complexes with chiral ligands, are also employed to control the stereochemistry of specific transformations. smolecule.com The use of chiral auxiliaries, such as (S)-tert-butanesulfinamide, has been reported to afford excellent stereoselectivity in the synthesis of related compounds. researchgate.net
Diastereoselective and Enantioselective Transformations in Daclatasvir Synthesis
The formation of the imidazole rings and the coupling of the amino acid fragments are critical steps where stereocontrol is paramount. Diastereoselective reactions are employed to ensure the correct relative stereochemistry between the newly formed stereocenters and the existing ones. For instance, the cyclization reactions to form the imidazole rings are designed to proceed with high stereochemical fidelity, preserving the integrity of the adjacent chiral centers. smolecule.com
Enantioselective transformations are key to establishing the absolute stereochemistry of the molecule. This can be achieved through various methods, including the use of chiral catalysts or chiral resolving agents. For example, chiral resolution techniques can be used to separate racemic mixtures of intermediates to isolate the desired enantiomer. smolecule.com Furthermore, enantioselective additions to keto-enolates have been utilized in the synthesis of related antiviral compounds, highlighting the power of these methods in controlling stereochemistry. acs.org
Chemical Derivatization and Structural Modification for Stereoisomer Characterization
The unambiguous identification and characterization of daclatasvir and its various stereoisomers, including the SRSS isomer, are crucial for quality control and regulatory purposes. synzeal.comsynzeal.com Chemical derivatization is a powerful tool for this purpose.
By reacting the stereoisomers with a chiral derivatizing agent, diastereomeric derivatives are formed. These diastereomers often exhibit different physicochemical properties, such as distinct signals in NMR spectra or different retention times in chromatographic separations, allowing for their differentiation and quantification. uff.br For example, the use of chiral solvating agents in NMR spectroscopy can induce chemical shift differences between enantiomers. uff.br
Comprehensive Chiral Separation and Resolution Techniques for Daclatasvir Stereoisomers
Chromatographic Methodologies for Enantiomeric and Diastereomeric Separation
Chromatographic techniques are central to the successful separation of Daclatasvir (B1663022) stereoisomers. High-performance liquid chromatography (HPLC) and supercritical fluid chromatography (SFC) have proven to be particularly effective. researchgate.netsmolecule.com
High-Performance Liquid Chromatography (HPLC) for Stereoisomer Resolution
HPLC stands as a primary method for both analytical and preparative purification of Daclatasvir stereoisomers. smolecule.com The development of selective and specific HPLC methods is essential for determining the enantiomeric purity of Daclatasvir. researchgate.net
The choice of the chiral stationary phase (CSP) is paramount for achieving successful enantiomeric separation. Polysaccharide-based CSPs, particularly those derived from cellulose (B213188) and amylose (B160209), are widely used for the resolution of chiral compounds. researchgate.net For Daclatasvir, immobilized polysaccharide-based CSPs have been extensively investigated. researchgate.net
Research has shown that an amylose tris(3-chlorophenylcarbamate) stationary phase, specifically CHIRALPAK ID-3, provides excellent resolution between Daclatasvir and its enantiomer. researchgate.netsmolecule.com This CSP has demonstrated the ability to achieve baseline separation of the major stereoisomeric peaks of Daclatasvir. smolecule.com The selection of an appropriate CSP is a critical first step in developing a robust separation method.
The mobile phase composition plays a crucial role in optimizing the separation of Daclatasvir stereoisomers. Both normal-phase and polar organic chromatography modes have been utilized. researchgate.net A binary gradient elution using a mixture of acetonitrile (B52724) and methanol (B129727), each containing diethylamine (B46881), has been shown to be effective. researchgate.netsmolecule.com The use of a gradient elution, as opposed to an isocratic method, offers superior peak shape and enhanced resolution between Daclatasvir and its enantiomer, while also maintaining specificity with its diastereomers. researchgate.net
The flow rate and column temperature are also critical parameters that require optimization. A flow rate of 1.0 mL/min and a column oven temperature of 40°C have been successfully employed in conjunction with the CHIRALPAK ID-3 column and the aforementioned mobile phase. researchgate.net
Ultraviolet (UV) detection is a commonly used method for monitoring the column effluent in the HPLC analysis of Daclatasvir stereoisomers. A detection wavelength of 315 nm has been found to be suitable for this purpose. researchgate.netsmolecule.com For quantitative analysis, the method must be validated for linearity, precision, and accuracy. researchgate.net
Validated HPLC methods have demonstrated excellent linearity, with correlation coefficients (R²) greater than 0.999. researchgate.net The limit of detection (LOD) and limit of quantitation (LOQ) for the enantiomer have been reported to be as low as 0.083 µg/mL and 0.25 µg/mL, respectively, indicating the high sensitivity of the method. researchgate.net Recovery studies, which assess the accuracy of the method, have shown results in the range of 90% to 112% for the enantiomer. researchgate.net
Supercritical Fluid Chromatography (SFC) for Rapid Chiral Separations
Supercritical fluid chromatography (SFC) has emerged as a valuable technique for the chiral separation of pharmaceuticals. chromatographyonline.com It is recognized as a cost-effective and efficient alternative to HPLC, particularly for large-scale purifications. smolecule.com SFC utilizes supercritical carbon dioxide as the primary mobile phase, which significantly reduces the consumption of organic solvents. smolecule.comlcms.cz
The principles of chiral separation in SFC are similar to those in HPLC, relying on the use of chiral stationary phases. smolecule.com The compatibility of SFC with the same polysaccharide-based CSPs used in HPLC allows for effective enantiomeric separations with the added benefits of lower operational costs and faster analysis times. smolecule.comchromatographyonline.com Due to the physical properties of supercritical fluids, higher flow rates can be applied, enabling high-throughput analysis, which is particularly advantageous in drug discovery and development. chromatographyonline.com
Gas Chromatography (GC) for Volatile Derivatives of Daclatasvir Stereoisomers
Gas chromatography (GC) is a powerful analytical technique, but its application to non-volatile and thermally labile compounds like Daclatasvir is limited. mcmaster.ca For GC analysis to be feasible, such compounds must be converted into volatile and thermally stable derivatives. mcmaster.ca This process, known as derivatization, is a common strategy to extend the applicability of GC to a wider range of molecules. mcmaster.ca While there is extensive literature on the GC analysis of various derivatized compounds, specific applications for the routine analysis of Daclatasvir stereoisomers are not prominently reported in the reviewed literature. The complexity of the Daclatasvir molecule and the availability of robust HPLC and SFC methods likely make these the preferred techniques for its chiral separation.
Preparative Chiral Chromatography for Isolation of Daclatasvir SRSS Isomer
Preparative chiral chromatography is a cornerstone technique for isolating pure stereoisomers on a large scale. This method leverages the differential interaction of isomers with a chiral stationary phase (CSP) to achieve separation. While analytical methods aim to quantify isomers, preparative chromatography focuses on the physical isolation of these compounds for further use. The principles of analytical separations are often scaled up for preparative purposes. mdpi.com
Detailed research on the analytical-scale chiral separation of Daclatasvir provides a strong foundation for developing a preparative method. Studies have demonstrated excellent resolution between Daclatasvir and its enantiomer using polysaccharide-based CSPs, specifically amylose tris(3-chlorophenylcarbamate), commercially known as CHIRALPAK ID-3. researchgate.net This type of stationary phase is widely used for its broad applicability in separating chiral compounds. mdpi.com
The scale-up from an analytical to a preparative method involves several key modifications:
Column Dimensions: Larger columns with increased diameter and length are used to accommodate higher sample loads.
Flow Rates: The mobile phase flow rates are increased significantly to process larger volumes in a reasonable timeframe.
Sample Loading: Optimization of the amount of isomeric mixture loaded onto the column is crucial to maximize productivity without sacrificing resolution.
Supercritical fluid chromatography (SFC) has emerged as a powerful and preferred alternative to traditional high-performance liquid chromatography (HPLC) for preparative chiral separations in the pharmaceutical industry. mdpi.comresearchgate.net SFC utilizes supercritical carbon dioxide as the primary mobile phase, which offers benefits such as lower viscosity and higher diffusivity, allowing for faster separations, reduced solvent consumption, and easier product recovery. mdpi.comresearchgate.net Given these advantages, a preparative SFC method would be highly suitable for the isolation of the this compound.
Based on published analytical data and common practices in preparative chromatography, a potential method for the isolation of the this compound can be proposed.
Table 1: Proposed Preparative Chromatographic Parameters for this compound Isolation
| Parameter | Proposed Condition | Rationale & Details |
| Technique | Preparative Supercritical Fluid Chromatography (SFC) | Offers high efficiency, speed, and reduced environmental impact compared to HPLC, making it ideal for industrial-scale purification. researchgate.net |
| Chiral Stationary Phase (CSP) | Amylose tris(3-chlorophenylcarbamate) (e.g., CHIRALPAK ID-3) | This CSP has demonstrated excellent resolution for Daclatasvir isomers at the analytical scale. researchgate.net Polysaccharide-based CSPs are available in bulk for preparative-scale use. mdpi.com |
| Mobile Phase | Supercritical CO₂ with a modifier (e.g., Methanol or Acetonitrile) | Modifiers are necessary to adjust solvent strength and achieve separation. Basic additives like diethylamine may be used to improve peak shape, as seen in analytical methods. researchgate.net |
| Detection | UV-Vis Detector / Mass Spectrometry (MS) | UV detection at an appropriate wavelength (e.g., 315 nm) is used to monitor the elution of isomers. researchgate.net MS can be used for mass-directed fraction collection. |
| Injection Mode | Stacked Injection | This technique improves throughput by overlapping injections, making the process more time-efficient for large-scale purification. wikipedia.org |
Crystallization-Based and Other Non-Chromatographic Resolution Approaches
Beyond chromatography, crystallization-based methods offer a classic and scalable approach for separating stereoisomers. The most common technique is diastereomeric salt resolution. researchgate.netlibretexts.org
Diastereomeric Salt Resolution
This method involves reacting a mixture of enantiomers or diastereomers with a single, pure enantiomer of a chiral resolving agent. libretexts.org For Daclatasvir, which contains basic nitrogen atoms in its imidazole (B134444) and pyrrolidine (B122466) rings, a chiral acid can be used as the resolving agent. The reaction forms a pair of diastereomeric salts.
(Daclatasvir Isomer Mixture) + (Chiral Acid) → (Diastereomeric Salt 1) + (Diastereomeric Salt 2)
Diastereomers possess different physical properties, including solubility. libretexts.org By carefully selecting the resolving agent and the crystallization solvent, one of the diastereomeric salts can be induced to crystallize preferentially while the other remains dissolved in the mother liquor. researchgate.net The crystallized salt can then be isolated by filtration, and the pure isomer is recovered by neutralizing the salt to remove the resolving agent.
The success of this method relies on an extensive screening process to identify the optimal combination of a resolving agent and solvent system. Commonly used chiral acids include derivatives of tartaric acid, mandelic acid, or camphorsulfonic acid. libretexts.org
Table 2: Principles of Diastereomeric Salt Resolution for Daclatasvir Isomers
| Step | Description | Key Variables |
| 1. Resolving Agent Selection | A suitable chiral acid (e.g., (+)-tartaric acid, (-)-dibenzoyl-L-tartaric acid) is chosen. libretexts.org | Structure of the resolving agent, pKa, commercial availability, and cost. |
| 2. Salt Formation | The mixture of Daclatasvir isomers is reacted with the resolving agent in a solvent to form diastereomeric salts. | Stoichiometry of the resolving agent, reaction temperature, and time. |
| 3. Selective Crystallization | The solution is manipulated (e.g., cooled, concentrated) to induce the crystallization of the less soluble diastereomeric salt. | Solvent choice (e.g., alcohols, ketones, water), temperature profile, and agitation. gavinpublishers.com |
| 4. Isolation and Purification | The crystallized salt is separated by filtration and may be recrystallized to improve purity. | Filtration method and washing solvent. |
| 5. Liberation of the Isomer | The purified diastereomeric salt is treated with a base to neutralize the chiral acid, liberating the pure Daclatasvir isomer. | Choice of base, pH adjustment, and extraction solvent. |
Other Non-Chromatographic Approaches
Enzymatic Kinetic Resolution: This technique uses enzymes as chiral catalysts. An enzyme can selectively catalyze a reaction (e.g., hydrolysis, acylation) on one stereoisomer in a mixture at a much faster rate than the other(s). wikipedia.org This difference in reaction rates allows for the separation of the unreacted, enantioenriched isomer from the newly formed product. wikipedia.org While highly selective, this method requires the development of a specific enzymatic process tailored to the substrate.
In Depth Structural Elucidation and Advanced Characterization of Daclatasvir Srss Isomer
Spectroscopic Techniques for Definitive Stereochemical Assignment
Spectroscopic methods are fundamental to confirming the unique three-dimensional arrangement of the Daclatasvir (B1663022) SRSS isomer, distinguishing it from other diastereomers such as the active SSSS form or the RRRR enantiomer.
High-resolution NMR spectroscopy is an indispensable tool for determining the precise connectivity and relative stereochemistry of a molecule in solution. For a complex molecule like the Daclatasvir SRSS isomer, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is required.
The ¹H NMR spectrum provides initial information on the proton environment. The distinct stereochemical arrangement (S, R, S, S) of this isomer, compared to others, leads to unique chemical shifts for protons at or near the four chiral centers. acs.org For instance, the methine protons of the valine residues and the protons on the pyrrolidine (B122466) rings are expected to show chemical shifts and coupling constants that are characteristic of the SRSS configuration.
¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The chemical shifts of the carbon atoms within the chiral valine and pyrrolidine moieties are highly sensitive to their stereochemical environment.
Advanced 2D NMR techniques are crucial for definitive assignment.
COSY (Correlation Spectroscopy) experiments establish proton-proton coupling networks, confirming the spin systems within the valine and pyrrolidine rings.
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of carbon signals based on their attached protons.
NOESY (Nuclear Overhauser Effect Spectroscopy) is particularly powerful for stereochemical analysis. It identifies protons that are close in space, even if they are not directly bonded. Specific through-space NOE correlations between protons on the different chiral centers can provide definitive evidence for their relative configuration (syn or anti), confirming the SRSS arrangement. Studies on other complex diastereomeric compounds have shown that distinct NMR spectra can be clearly observed for each isomer. acs.org
Table 1: Illustrative NMR Data Types for this compound Analysis This table illustrates the type of data obtained from NMR analysis; specific values for this isomer are determined experimentally.
| Technique | Purpose | Expected Observations for SRSS Isomer |
| ¹H NMR | Proton chemical shifts and coupling constants | Unique set of signals for protons at chiral centers, distinct from other isomers. |
| ¹³C NMR | Carbon chemical shifts | Characteristic shifts for carbons in the pyrrolidine and valine moieties. |
| 2D COSY | H-H correlations | Confirms connectivity within individual amino acid and pyrrolidine fragments. |
| 2D NOESY | Through-space H-H correlations | Provides definitive evidence of the relative stereochemistry between the chiral centers. |
Mass Spectrometry (MS) for Accurate Mass and Isomeric Purity Verification
Mass spectrometry is a primary technique for verifying the molecular weight and elemental composition of the this compound.
High-Resolution Mass Spectrometry (HRMS), often using techniques like Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) or Orbitrap analyzer, provides a highly accurate mass measurement. This allows for the confirmation of the molecular formula, C₄₀H₅₀N₈O₆, by matching the experimental mass to the theoretical exact mass with a high degree of precision (typically within 5 ppm). nih.gov
While standard MS can confirm the molecular weight, it cannot differentiate between stereoisomers as they have identical masses. nih.gov However, advanced MS techniques can aid in isomeric analysis. Tandem Mass Spectrometry (MS/MS) involves the fragmentation of the parent ion, which can sometimes produce isomer-specific fragmentation patterns. Furthermore, Ion Mobility Spectrometry (IMS-MS) has emerged as a powerful technique for separating isomers in the gas phase. smolecule.com IMS separates ions based on their size, shape, and charge, allowing for the potential differentiation of the this compound from its diastereomers based on their different three-dimensional structures (collision cross-sections). smolecule.com
Table 2: Key Mass Spectrometry Data for this compound
| Parameter | Technique | Value / Result | Source |
| Molecular Formula | - | C₄₀H₅₀N₈O₆ | vulcanchem.com |
| Molecular Weight | Standard MS | 738.89 g/mol | vulcanchem.comaxios-research.com |
| Monoisotopic Mass | HRMS | 738.38533 Da (Calculated) | nih.gov |
| Isomeric Separation | IMS-MS | Provides a method to distinguish isomers based on collision cross-section. | smolecule.com |
Vibrational Spectroscopy (IR, Raman) for Conformational Fingerprinting
Subtle but significant differences in the spectra of the SRSS isomer compared to other isomers are expected, particularly in the fingerprint region (below 1500 cm⁻¹). These differences arise from the unique way the atoms move in the SRSS configuration. Isomer-specific vibrational spectroscopy has been shown to be effective in distinguishing between different isomeric structures in other chemical systems. nih.gov
For a more definitive stereochemical analysis, Vibrational Circular Dichroism (VCD) can be employed. VCD measures the differential absorption of left and right circularly polarized infrared light and is exceptionally sensitive to the absolute configuration of chiral molecules. benthamopenarchives.com
Table 3: Expected Characteristic IR Absorption Bands for this compound
| Functional Group | Approximate Wavenumber (cm⁻¹) | Vibrational Mode |
| N-H (Imidazole) | 3400 - 3200 | Stretching |
| C-H (Aliphatic) | 3000 - 2850 | Stretching |
| C=O (Amide, Carbamate) | 1750 - 1650 | Stretching |
| C=N, C=C (Imidazole) | 1650 - 1550 | Stretching |
| N-H (Amide) | 1570 - 1515 | Bending |
X-ray Crystallography for Determination of Absolute Configuration and Solid-State Structure
Single-crystal X-ray crystallography stands as the unequivocal "gold standard" for determining the absolute configuration and detailed three-dimensional structure of a chiral molecule in the solid state. libretexts.org Obtaining a crystal structure for the this compound would provide an unambiguous assignment of the (S), (R), (S), and (S) configurations at the four respective chiral centers.
The process involves growing a single, high-quality crystal of the isomer. This crystal is then irradiated with a focused beam of X-rays, and the resulting diffraction pattern is collected. By analyzing the positions and intensities of the diffracted spots, the electron density map of the molecule can be calculated. This map is then used to determine the precise coordinates of every atom in the crystal lattice, revealing exact bond lengths, bond angles, and torsional angles. This provides an absolute and undeniable picture of the molecule's solid-state conformation and stereochemistry. While this technique is definitive, its application is contingent on the ability to grow a suitable crystal, and currently, a public crystal structure for the this compound is not available.
Computational and Theoretical Investigations of Daclatasvir Stereoisomers
Molecular Modeling and Dynamics Simulations for Conformational Analysis
Molecular modeling and dynamics simulations are powerful computational tools to explore the three-dimensional structure and dynamic behavior of molecules like the Daclatasvir (B1663022) SRSS isomer. These methods provide insights into the molecule's flexibility and preferred shapes, which are crucial for its biological activity.
To understand the full range of shapes the Daclatasvir SRSS isomer can adopt, scientists employ molecular dynamics (MD) simulations. mdpi.com An MD simulation calculates the motion of atoms in a molecule over time, governed by a set of equations known as a force field. mdpi.com By simulating the molecule in a virtual environment that mimics physiological conditions (e.g., in water at body temperature), researchers can map out its conformational landscape.
This landscape reveals the most stable, low-energy conformations of the isomer and the energy barriers between them. The process involves:
System Setup: A 3D model of the this compound is placed in a simulation box, typically filled with water molecules to mimic an aqueous environment.
Energy Minimization: The initial structure is computationally "relaxed" to remove any unfavorable atomic clashes.
Equilibration: The system is gradually heated and pressurized to the desired simulation conditions (e.g., 310 K and 1 atm) to achieve a stable state.
Production Run: The simulation is run for an extended period (nanoseconds to microseconds) to sample a wide range of molecular conformations.
Analysis of the simulation trajectory provides information on the distribution of dihedral angles and the root-mean-square deviation (RMSD) of the atomic positions, which helps in identifying the most populated and thus most likely conformations of the this compound.
Table 1: Illustrative Parameters for a Molecular Dynamics Simulation of this compound
| Parameter | Value/Setting | Purpose |
| Force Field | AMBER, CHARMM, or GROMOS | Describes the potential energy of the system. |
| Water Model | TIP3P or SPC/E | Represents the solvent environment. |
| Temperature | 310 K | Simulates physiological temperature. |
| Pressure | 1 atm | Simulates atmospheric pressure. |
| Simulation Time | 100 ns - 1 µs | Duration of the simulation to ensure adequate sampling of conformations. |
| Integration Timestep | 2 fs | The time interval between successive calculations of atomic positions and velocities. |
Molecular docking is a computational technique used to predict the preferred binding orientation of a ligand (in this case, the this compound) to a target protein, such as the Hepatitis C Virus (HCV) non-structural protein 5A (NS5A). nih.gov This method is crucial for understanding the potential antiviral activity of the isomer.
The process involves:
Preparation of the Receptor and Ligand: The 3D structures of the NS5A protein (the receptor) and the this compound (the ligand) are prepared. This includes adding hydrogen atoms and assigning partial charges.
Defining the Binding Site: A specific region on the NS5A protein where the ligand is expected to bind is defined.
Docking Algorithm: A scoring function is used to evaluate thousands of possible binding poses of the ligand within the binding site. The algorithm seeks the pose with the most favorable binding energy.
The results of molecular docking can predict the binding affinity and the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) between the this compound and the NS5A protein. nih.gov Such studies have been performed for daclatasvir derivatives to understand their interaction with NS5A. nih.gov While NS5A inhibitors have been found to not affect NS5A stability or dimerization, they do interact with the protein, and docking studies have helped to reveal plausible binding modes. nih.gov
Quantum Chemical Calculations for Electronic Structure and Stability
Quantum chemical calculations, based on the principles of quantum mechanics, provide a deeper understanding of the electronic structure, stability, and reactivity of molecules. nih.gov These methods are more computationally intensive than molecular mechanics but offer higher accuracy.
Quantum chemical methods, such as Density Functional Theory (DFT), can be used to calculate the total electronic energy of different stereoisomers of Daclatasvir, including the SRSS isomer. nih.gov By comparing the energies of the SRSS, SSSS (Daclatasvir), and other isomers, their relative stabilities can be predicted. The isomer with the lowest calculated energy is predicted to be the most stable. nih.gov
Furthermore, these calculations can determine the energy barriers for the interconversion between different stereoisomers. This is achieved by locating the transition state structure on the potential energy surface that connects two isomers. The height of this energy barrier indicates the likelihood of one isomer converting into another under specific conditions. Computational studies have been used to investigate the enantioseparation of daclatasvir and its (R,R,R,R)-enantiomer, which relies on understanding their structural and energetic properties. nih.govresearchgate.net
Table 2: Hypothetical Relative Energies of Daclatasvir Stereoisomers
| Stereoisomer | Relative Energy (kcal/mol) | Predicted Stability |
| SSSS (Daclatasvir) | 0.00 | Most Stable |
| SRSS | +X.X | Less Stable |
| RRRR | +Y.Y | Less Stable |
| SRRS | +Z.Z | Less Stable |
| Note: The values X.X, Y.Y, and Z.Z are hypothetical and would need to be determined by actual quantum chemical calculations. |
Quantum chemical calculations can also be used to analyze the reactivity of the this compound by examining its electronic properties. The distribution of electron density, for instance, can be visualized through molecular electrostatic potential (MEP) maps. researchgate.net These maps highlight regions of the molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic), providing insights into how the molecule might interact with other molecules, including its biological target.
Parameters derived from quantum chemical calculations, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), can be used to predict the molecule's reactivity. A small HOMO-LUMO gap generally suggests higher reactivity. These computational analyses are instrumental in understanding the fundamental chemical properties that govern the behavior of the this compound.
Molecular Mechanisms of Action and Target Interactions of Daclatasvir Stereoisomers in Vitro Biochemical Perspective
Biochemical Characterization of Binding Kinetics and Thermodynamics to Viral Targets (e.g., NS5A)
The interaction between Daclatasvir (B1663022) and NS5A is profoundly influenced by the stereochemistry of the inhibitor. While specific kinetic and thermodynamic data for the Daclatasvir SRSS isomer are not extensively detailed in the available literature, the broader principles of stereoselective binding are well-established for Daclatasvir and its analogs.
Studies have demonstrated that the biologically active (S,S)-isomer of a biotin-labeled Daclatasvir derivative effectively binds to NS5A, whereas the corresponding inactive (R,R)-isomer fails to do so in pull-down assays. acs.org This stark difference in binding underscores the stringent structural requirements for interaction with the NS5A protein. The failure of the (R,R) isomer to engage with the target protein directly correlates with its lack of antiviral activity. acs.org
Table 1: Comparative Antiviral Activity of Daclatasvir Stereoisomers
| Compound | Stereochemistry | Antiviral Activity (GT-1b Replicon) | Target Engagement (NS5A Pull-down) |
| Active Isomer | (S,S) | EC₅₀ = 33 nM acs.org | Yes acs.org |
| Inactive Isomer | (R,R) | EC₅₀ > 10 µM acs.org | No acs.org |
| This compound | (S,R,S,S) | Data not available | Data not available |
Note: The EC₅₀ values are for biotinylated derivatives used in specific studies to probe target engagement and may differ from the parent compound. The table illustrates the principle of stereoselectivity.
Analysis of Ligand-Induced Conformational Changes in Target Proteins
The binding of active Daclatasvir to the NS5A dimer is believed to lock the protein in a specific conformation that is incompatible with its function in viral replication. nih.gov Molecular modeling studies suggest that Daclatasvir and its analogs bind symmetrically within a cleft at the NS5A dimer interface. nih.govrsc.org This binding is thought to stabilize a particular conformational state of NS5A, thereby inhibiting its essential roles in the viral life cycle. natap.org
Conversely, inactive stereoisomers, such as the (R,R)-isomer, are predicted to be incapable of inducing this functional conformational change due to their inability to bind effectively. Molecular docking simulations have suggested that the inactive (R,R)-isomer docks perpendicularly to the binding cleft of the NS5A dimer, a posture that prevents the necessary interactions for stable binding and subsequent conformational locking. researchgate.net Given that the this compound contains one of these unfavored (R)-proline configurations, it is highly probable that it would also be impaired in its ability to induce the specific conformational changes in NS5A that are necessary for its inhibition.
Elucidation of Enzyme Inhibition Mechanisms at the Molecular Level
NS5A is not an enzyme and therefore lacks a traditional active site. Instead, it functions as a critical scaffolding protein, orchestrating the assembly of the viral replication complex. natap.orgnih.gov The inhibitory mechanism of Daclatasvir is thus not based on classical enzyme inhibition but rather on the disruption of protein-protein and protein-RNA interactions that are vital for viral replication. natap.org
The potent activity of the SSSS isomer of Daclatasvir stems from its ability to bind to NS5A and block its functions in two distinct ways: by inhibiting viral RNA synthesis and by preventing virion assembly and secretion. natap.orgnih.gov This dual mechanism of action contributes to its profound and rapid antiviral effect.
The inability of the inactive (R,R)-isomer to bind to NS5A means that it cannot interfere with these processes. acs.org Following this line of reasoning, the this compound, with its compromised binding potential due to the presence of an (R)-configured proline, would be expected to be significantly less effective, if at all, at disrupting the molecular functions of NS5A.
Stereoisomer-Specific Structure-Activity Relationships (SAR) at the Molecular Interface
The structure-activity relationship (SAR) of Daclatasvir and its analogs is sharply defined by the stereochemistry at the proline moieties. The (S)-configuration at both of these chiral centers is a consistent feature of highly potent NS5A inhibitors in this class. nih.gov
Molecular models indicate that the active (S,S)-isomer fits snugly into a hydrophobic pocket at the NS5A dimer interface. nih.govrsc.org The biphenyl (B1667301) core of the molecule is positioned within this pocket, with the imidazole (B134444) rings forming π-π stacking interactions with Tyr93 residues from each NS5A monomer. nih.gov
The stereochemistry of the proline caps (B75204) is crucial for orienting the molecule correctly within this binding site. The presence of an (R)-configured proline, as in the SRSS isomer, would likely introduce steric hindrance and prevent the molecule from adopting the optimal conformation for binding. This would disrupt the critical interactions with key residues in the binding pocket, leading to a dramatic loss of antiviral potency. The inactivity of the (R,R)-isomer provides strong evidence for this stereospecific requirement in the SAR of Daclatasvir. acs.orgnih.gov
Chemical Stability and Degradation Pathways of Daclatasvir Srss Isomer
Comprehensive Forced Degradation Studies (e.g., Photolytic, Hydrolytic, Oxidative, Thermal)
Forced degradation studies are essential for identifying potential degradation products and pathways, as well as for developing stability-indicating analytical methods. While specific studies on the Daclatasvir (B1663022) SRSS isomer are not extensively detailed in publicly available literature, comprehensive forced degradation studies on daclatasvir provide significant insight into its stability profile. It is scientifically reasonable to assume that the SRSS isomer would exhibit a similar degradation profile due to its identical core structure and functional groups.
Daclatasvir has been found to be susceptible to degradation under hydrolytic (acidic and basic) and oxidative conditions, while showing more stability under neutral, photolytic, and thermal stress. innovareacademics.intandfonline.com In the solid state, daclatasvir is generally considered to be stable. nih.gov
Hydrolytic Degradation:
Acidic Conditions: Significant degradation is observed when daclatasvir is subjected to acidic environments. Studies have used conditions such as 0.1 N to 5 N HCl at temperatures ranging from 60°C to 80°C for several hours. innovareacademics.intandfonline.comnih.govoup.com
Basic Conditions: The molecule is also labile in basic conditions. The carbamate (B1207046) moiety, in particular, is susceptible to basic hydrolysis. nih.gov Degradation has been observed in solutions of 0.1 N to 1 N NaOH at elevated temperatures (e.g., 80°C). tandfonline.comoup.com
Neutral Conditions: Daclatasvir shows relative stability in neutral aqueous solutions, with some studies indicating no degradation and others showing slight degradation after prolonged exposure at high temperatures (e.g., reflux at 80°C for 72 hours). tandfonline.comnih.gov
Oxidative Degradation: The imidazole (B134444) moiety of daclatasvir is prone to oxidation. nih.govorientjchem.org Forced degradation studies commonly employ hydrogen peroxide (H₂O₂) to induce oxidative stress. Conditions such as exposure to 3% to 30% H₂O₂ at temperatures around 80°C have been shown to cause significant degradation. nih.govoup.com Base-mediated autoxidation has also been reported. nih.gov
Photolytic and Thermal Degradation:
Photodegradation: The imidazole moiety is also sensitive to light. When solutions of daclatasvir are exposed to high-intensity or UV light, several degradation products are formed. nih.gov
Thermal Degradation: In the solid state, daclatasvir is reported to be stable even at elevated temperatures, such as 105°C for 24 hours. tandfonline.comoup.com
The following table summarizes the conditions used in forced degradation studies of daclatasvir.
| Stress Condition | Reagent/Method | Conditions | Observed Degradation |
|---|---|---|---|
| Acid Hydrolysis | 0.1 N - 5 N HCl | Reflux at 60°C - 80°C for 2 - 5 hours | Significant Degradation |
| Base Hydrolysis | 0.1 N - 1 N NaOH | Reflux at 60°C - 80°C for 4 - 72 hours | Significant Degradation |
| Neutral Hydrolysis | Water | Reflux at 80°C for 72 hours | Slight to no degradation |
| Oxidative | 3% - 30% H₂O₂ | Heated at 80°C for 1 - 6 hours | Significant Degradation |
| Photolytic | High-intensity visible light / UV light | 7 days | Degradation observed in solution |
| Thermal | Dry Heat | 105°C for 24 hours | Stable in solid state |
Pathways and Kinetics of Stereoisomeric Interconversion under Stress Conditions
The stereochemical stability of a chiral drug is a critical quality attribute. Interconversion between stereoisomers, such as epimerization or racemization, can lead to the formation of impurities with different pharmacological and toxicological profiles. Daclatasvir has four chiral centers, leading to the possibility of multiple stereoisomers, including the SRSS, RSSR, and SRRS isomers. vulcanchem.com
Currently, there is a lack of specific studies in the public domain detailing the pathways and kinetics of stereoisomeric interconversion for the Daclatasvir SRSS isomer under forced degradation conditions. However, the potential for such interconversion exists and is a key consideration in its stability assessment.
For other complex antiviral molecules, stereoisomeric interconversion has been observed. For example, the HCV protease inhibitor boceprevir (B1684563) is known to undergo rapid interconversion between its two diastereomers in plasma. fiercepharma.com Another antiviral, telaprevir, can undergo epimerization to a less active stereoisomer.
For daclatasvir itself, epimerization has been noted as a possibility during certain synthetic steps, such as the imidazole formation. sci-hub.ru This suggests that certain chiral centers in the molecule may be susceptible to inversion under specific chemical conditions, which could potentially include the stress conditions used in forced degradation.
The general mechanisms for epimerization often involve the formation of a planar intermediate, such as an enolate or an iminium ion, adjacent to a chiral center, which can then be reprotonated from either side, leading to a mixture of stereoisomers. The pH and temperature of the environment can significantly influence the rate of such interconversions.
Without specific kinetic data, it is not possible to quantify the rate of interconversion of the this compound. However, the development of chiral analytical methods is crucial to monitor for the formation of other isomers during stability studies.
Development of Stability-Indicating Analytical Methods for SRSS Isomer Purity
To ensure the quality and purity of a specific stereoisomer like Daclatasvir SRSS, robust stability-indicating analytical methods are required. These methods must be able to separate the target isomer from its degradation products and other potential stereoisomers. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most common techniques for this purpose. innovareacademics.inoup.com
Reversed-Phase HPLC/UPLC: Standard reversed-phase methods using C8 or C18 columns are effective for separating daclatasvir from its degradation products. tandfonline.comnih.govresearchgate.net These methods typically use a mobile phase consisting of an aqueous buffer (e.g., ammonium (B1175870) acetate, phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724) or methanol (B129727), often in a gradient elution mode. tandfonline.comtandfonline.com
Chiral HPLC: To separate and quantify stereoisomers, chiral chromatography is essential. Studies have demonstrated successful separation of daclatasvir enantiomers and diastereomers using specialized chiral stationary phases (CSPs).
An effective separation has been achieved using an amylose (B160209) tris(3-chlorophenylcarbamate) stationary phase, commercially known as CHIRALPAK ID-3 . researchgate.net
These methods often employ normal-phase or polar organic chromatography modes with mobile phases containing components like acetonitrile and methanol with a basic modifier such as diethylamine (B46881). researchgate.net
The ability to achieve excellent resolution between daclatasvir and its isomers makes chiral HPLC the definitive technique for assessing the stereoisomeric purity and stability of the SRSS isomer. researchgate.net
The table below outlines typical parameters for analytical methods used for daclatasvir and its isomers.
| Method Type | Column | Mobile Phase Example | Detection | Application |
|---|---|---|---|---|
| Stability-Indicating RP-HPLC | Waters Symmetry C18 (150 x 4.6 mm, 5 µm) | Gradient of 10 mM Ammonium Acetate (pH 5.0) and Acetonitrile | UV | Separation from degradation products |
| Stability-Indicating UPLC | Waters ACQUITY BEH Phenyl (100 x 2.1 mm, 1.7 µm) | Gradient of Sodium Perchlorate/Octanesulfonic Acid Buffer and Acetonitrile | UV/QDa Mass Detector | Separation from process impurities and degradation products |
| Chiral HPLC | CHIRALPAK ID-3 (Amylose tris(3-chlorophenylcarbamate)) | Binary gradient of Acetonitrile/Diethylamine and Methanol/Diethylamine | UV at 315 nm | Separation of enantiomers and diastereomers |
Impurity Profiling and Stereoisomeric Control Strategies for Daclatasvir
Identification and Quantification of Stereoisomeric Impurities and Related Substances
The synthesis of Daclatasvir (B1663022) can lead to the formation of several process-related impurities and stereoisomers due to the presence of four stereogenic centers in the molecule. mdpi.comacs.org The desired active pharmaceutical ingredient (API) has the SSSS configuration. However, epimerization or the use of incorrectly configured starting materials can result in diastereomers. Among the potential stereoisomeric impurities identified are the Daclatasvir SRSS Isomer, SRRS Isomer, RSSR Isomer, and RRRR Isomer. nih.govthermofisher.comresearchgate.net
These impurities arise during the manufacturing process and must be carefully monitored to ensure the safety and efficacy of the final drug product. mdpi.com Regulatory bodies like the FDA require that the stereochemical composition of chiral drugs be well-defined and controlled. researchgate.net The identification of these isomers often involves advanced analytical techniques capable of separating structurally similar compounds. High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Mass Spectrometry (MS) are crucial for both identifying and quantifying these impurities. mdpi.comacs.org UPLC, in particular, has been used to separate Daclatasvir from its potential process-related and degradation impurities. acs.org
Table 1: Identified Stereoisomeric Impurities of Daclatasvir
| Impurity Name | Stereochemical Configuration | CAS Number | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|---|---|
| This compound | (S,R,S,S) | 1009117-28-5 | C40H50N8O6 | 738.88 |
| Daclatasvir SRRS Isomer | (S,R,R,S) | 1009117-26-3 | C40H50N8O6 | 738.88 |
| Daclatasvir RSSR Isomer | (R,S,S,R) | 1009107-27-0 | C40H50N8O6 | 738.88 |
| Daclatasvir RRRR Isomer | (R,R,R,R) | 1417333-58-4 | C40H50N8O6 | 738.88 |
| Daclatasvir SSSS Isomer (API) | (S,S,S,S) | 1009119-64-5 | C40H50N8O6 | 738.88 |
Data sourced from references nih.govthermofisher.comresearchgate.net.
Method Development for Robust Analytical Quantification of Impurities
The structural similarity of stereoisomers necessitates the development of highly selective or "chiral" analytical methods for their robust quantification. Standard reversed-phase HPLC methods are often insufficient for separating enantiomers and diastereomers. Therefore, specialized techniques are required to ensure the stereoisomeric purity of Daclatasvir.
Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is the most common technique for separating stereoisomers. nih.govwikipedia.org Methods have been developed using amylose-based immobilized chiral stationary phases (CSPs). nih.gov These methods can achieve excellent peak shape and resolution between Daclatasvir and its isomers. A validated chiral HPLC gradient method demonstrated a limit of detection (LOD) and limit of quantitation (LOQ) for the enantiomer at 0.083 µg/mL and 0.25 µg/mL, respectively, showcasing high sensitivity. nih.gov
Supercritical Fluid Chromatography (SFC): SFC is an increasingly popular alternative to HPLC for chiral separations, offering advantages such as faster analysis times, reduced solvent consumption, and unique selectivity. lachmanconsultants.comcanada.ca By using supercritical carbon dioxide as the main mobile phase component, SFC can provide highly efficient separations on chiral stationary phases. lachmanconsultants.comnih.gov Tandem-column SFC methods, using multiple CSPs in series, have been shown to resolve complex mixtures of four or more stereoisomers that are inseparable on a single column. researchgate.net
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): For ultimate sensitivity and selectivity, LC-MS/MS methods are employed. These methods couple the separation power of HPLC or UPLC with the sensitive and specific detection of tandem mass spectrometry. niscair.res.inresearchgate.net An LC-MS/MS method has been developed to separate four stereoisomers of a pharmaceutical intermediate with detection limits at the parts-per-million (ppm) level (2 ppm LOD, 5 ppm LOQ), demonstrating its utility for stringent quality control. nih.gov
Table 2: Overview of Analytical Methods for Daclatasvir and Stereoisomers
| Technique | Stationary Phase (Column) | Mobile Phase Example | Detection | Key Advantages |
|---|---|---|---|---|
| Chiral HPLC | Amylose-based Immobilized CSP | Binary Gradient | UV | Excellent resolution of diastereomers, validated for accuracy and precision. nih.gov |
| RP-HPLC | Inertsil-C18 ODS | Acetonitrile (B52724): Methanol (B129727) (70:30) | UV (230nm) | Simple, accurate, and precise for bulk drug estimation. nih.gov |
| UPLC | Waters ACQUITY BEH Phenyl | Gradient | PDA/QDa Mass Detector | Stability-indicating, separates process and degradation impurities. acs.org |
| SFC | Chiralpak AD-H / Chiralcel OD-H | CO2 with Ethanol/Isopropanol modifier | UV | Fast analysis, reduced solvent use, high efficiency for complex mixtures. researchgate.net |
| LC-MS/MS | Zorbax SB-C18 | Ammonium (B1175870) formate (B1220265) buffer: Acetonitrile | MS/MS | High sensitivity (ppm level), suitable for bioanalytical and impurity profiling. nih.govresearchgate.net |
Process Analytical Technology (PAT) Applications for Stereoisomeric Purity Monitoring
Process Analytical Technology (PAT) is a framework encouraged by regulatory agencies to design, analyze, and control manufacturing processes through timely measurements of critical quality attributes (CQAs) of raw and in-process materials. researchgate.netnih.gov For a chiral drug like Daclatasvir, stereoisomeric purity is a CQA. Applying PAT principles allows for real-time or in-line monitoring of the chemical reactions to ensure stereochemical integrity throughout the synthesis, minimizing deviation and improving process robustness. lachmanconsultants.comnih.gov
While specific PAT applications for Daclatasvir are not widely published, the technology offers significant potential. Spectroscopic techniques are the cornerstone of PAT. thermofisher.com
In-line Spectroscopy (FTIR/Raman): Techniques like Fourier-Transform Infrared (FTIR) and Raman spectroscopy can be implemented via probes directly into reaction vessels. thermofisher.comnih.gov These methods can monitor the consumption of reactants and formation of products in real time. While not inherently chiral, they can track reaction progress and potentially detect process excursions that could lead to epimerization or side reactions.
Chiroptical Spectroscopy: Emerging PAT tools include techniques that are directly sensitive to chirality, such as Vibrational Circular Dichroism (VCD) and Raman Optical Activity (ROA). osti.gov These methods could, in principle, provide real-time information on the enantiomeric or diastereomeric excess during a reaction or crystallization step. Rotational spectroscopy is another powerful gas-phase technique capable of differentiating enantiomers, though its application as an in-line PAT tool is still developing. nih.govosti.gov
Feedback Control in Crystallization: PAT can be applied to control crystallization processes, which are often used for purification. mdpi.com By monitoring parameters like supersaturation and particle size in real-time, it's possible to optimize crystallization to exclude unwanted isomers or achieve preferential crystallization of the desired stereoisomer, thereby enhancing purity. mdpi.com
The implementation of PAT for stereoisomeric monitoring provides a deeper process understanding, enabling a shift from quality-by-testing to quality-by-design (QbD) and ensuring the consistent production of high-purity Daclatasvir. nih.gov
Strategies for Minimizing and Controlling Stereoisomeric Impurities in Industrial Synthesis
Controlling the formation of stereoisomeric impurities in a complex molecule like Daclatasvir requires a multi-faceted strategy that begins with the synthetic design and extends through to final purification. researchgate.netcanada.ca
Chiral Pool Synthesis: The structure of Daclatasvir incorporates L-valine derivatives. acs.org The most direct strategy to ensure the correct stereochemistry is to start with enantiomerically pure raw materials from the "chiral pool," such as naturally occurring L-amino acids. rsc.org This approach, known as chiral pool synthesis, embeds the correct stereochemistry from the beginning, avoiding the need to create the chiral center during the synthesis. Rigorous quality control of these chiral starting materials is essential.
Stereoselective Catalysis: Where chiral centers must be created, asymmetric catalysis is employed. rsc.org This involves using chiral catalysts (e.g., organometallic complexes or organocatalysts) that direct the reaction to form one stereoisomer preferentially over others. researchgate.net While the core of Daclatasvir synthesis relies on coupling pre-existing chiral fragments, any step with a risk of racemization must be carefully controlled using optimized, mild reaction conditions. rsc.org
In-Process Controls and Reaction Optimization: Each step in the synthesis, particularly those involving the coupling of chiral intermediates, must be optimized to prevent epimerization. canada.ca This includes careful control of temperature, pH, and reaction time. In-process controls using the analytical methods described in section 8.2 should be implemented at critical steps to confirm that stereochemical integrity is maintained. canada.ca
Diastereomeric Resolution and Purification: If a mixture of diastereomers is formed, they can often be separated using conventional techniques due to their different physical properties. rsc.org
Crystallization: Diastereomers have different solubilities, which can be exploited to selectively crystallize the desired isomer, leaving impurities in the mother liquor.
Preparative Chromatography: For challenging separations, preparative-scale chiral HPLC or SFC can be used to isolate the desired SSSS-Daclatasvir from all other stereoisomers, ensuring the high purity required for the final API. rsc.org
By integrating these strategies—from sourcing pure chiral building blocks to advanced analytical monitoring and robust purification—manufacturers can effectively minimize and control the levels of the this compound and other stereoisomeric impurities, ensuring a consistently high-quality pharmaceutical product.
Q & A
Q. What methodological challenges arise in developing isomer-specific assays for Daclatasvir SRSS in complex matrices?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
